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Compound of Interest

Compound Name: 3,5-Dichlorobenzyl alcohol

Cat. No.: B146536 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-
Dichlorobenzyl alcohol (CAS No. 60211-57-6), a compound of interest for researchers,

scientists, and professionals in the field of drug development and organic synthesis. This

document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, supplemented by established experimental protocols.

Chemical Structure and Properties
3,5-Dichlorobenzyl alcohol has the chemical formula C₇H₆Cl₂O and a molecular weight of

approximately 177.03 g/mol . Its structure consists of a benzyl alcohol core with two chlorine

atoms substituted at the 3 and 5 positions of the benzene ring.

Spectroscopic Data Analysis
The following sections detail the NMR, IR, and MS data for 3,5-Dichlorobenzyl alcohol,
providing critical insights into its molecular structure and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides information about the

carbon-hydrogen framework of a molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of

different types of protons and their neighboring environments.

¹³C NMR Spectroscopy: Carbon NMR provides information on the different types of carbon

atoms in the molecule. Due to the lack of readily available, publicly sourced ¹³C NMR data for

3,5-Dichlorobenzyl alcohol, predicted chemical shift ranges based on established principles

and data from similar structures are provided. The aromatic region will show distinct signals for

the carbon atoms of the benzene ring, with the carbon attached to the chlorines and the carbon

attached to the methylene group exhibiting unique chemical shifts. The methylene carbon will

appear in the aliphatic region.

¹H NMR Data

A ¹H NMR spectrum for 3,5-Dichlorobenzyl alcohol is available through various chemical data

providers. The spectrum typically shows signals corresponding to the aromatic protons and the

methylene protons of the alcohol group.

¹³C NMR Data (Predicted)

Aromatic Carbons: Expected in the range of 120-150 ppm.

Methylene Carbon (-CH₂OH): Expected in the range of 60-70 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 3,5-Dichlorobenzyl alcohol is
available from the NIST WebBook.[1]
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Key IR Absorptions Wavenumber (cm⁻¹)

O-H Stretch (Alcohol) Broad, ~3200-3600

C-H Stretch (Aromatic) ~3000-3100

C-H Stretch (Aliphatic) ~2850-3000

C=C Stretch (Aromatic) ~1400-1600

C-O Stretch (Alcohol) ~1000-1260

C-Cl Stretch ~600-800

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The mass spectrum of 3,5-Dichlorobenzyl alcohol is
available from the NIST WebBook.

Mass Spectrometry Data

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of

the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2,

M+4) will be observed for the molecular ion and chlorine-containing fragments. Common

fragmentation patterns for benzyl alcohols include the loss of water and the formation of a stable

tropylium-like cation.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.

NMR Spectroscopy
Sample Preparation: A small amount of the purified 3,5-Dichlorobenzyl alcohol is dissolved

in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR

spectra are acquired.

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced

(typically to tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide

(KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a

salt plate (e.g., NaCl or KBr).

Data Acquisition: A background spectrum of the empty sample compartment or the pure KBr

pellet is recorded. The sample is then placed in the spectrometer, and the IR spectrum is

acquired.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS).

Ionization: The sample molecules are ionized, commonly using electron ionization (EI).

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 3,5-Dichlorobenzyl alcohol.
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Spectroscopic Analysis Workflow for 3,5-Dichlorobenzyl Alcohol
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Caption: A logical workflow for the spectroscopic analysis of 3,5-Dichlorobenzyl alcohol.

This guide serves as a valuable resource for researchers and scientists, providing essential

spectroscopic data and procedural outlines for the characterization of 3,5-Dichlorobenzyl
alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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